molecular formula C8H14F2N2O2 B2973172 3,3-difluorocyclopentane-1-carboximidamide,aceticacid CAS No. 2129605-02-1

3,3-difluorocyclopentane-1-carboximidamide,aceticacid

Cat. No.: B2973172
CAS No.: 2129605-02-1
M. Wt: 208.209
InChI Key: GUXMIYSVLDASNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluorocyclopentane-1-carboximidamide, acetic acid typically involves the fluorination of cyclopentane derivatives followed by the introduction of the carboximidamide group. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The carboximidamide group can be introduced using reagents like cyanamide or its derivatives under acidic or basic conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3,3-difluorocyclopentane-1-carboximidamide, acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-difluorocyclopentane-1-carboximidamide, acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-difluorocyclopentane-1-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-difluorocyclopentane-1-carboxamide
  • 3,3-difluorocyclopentane-1-carboxylic acid
  • 3,3-difluorocyclopentane-1-carboxaldehyde

Uniqueness

3,3-difluorocyclopentane-1-carboximidamide, acetic acid is unique due to the presence of both fluorine atoms and the carboximidamide group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

acetic acid;3,3-difluorocyclopentane-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2.C2H4O2/c7-6(8)2-1-4(3-6)5(9)10;1-2(3)4/h4H,1-3H2,(H3,9,10);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXMIYSVLDASNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(CC1C(=N)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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